molecular formula C17H18INO2 B4745468 N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

Cat. No.: B4745468
M. Wt: 395.23 g/mol
InChI Key: KZMNDWJNKCQILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide, also known as [125I]IBZM, is a radiolabeled ligand used in scientific research to study the dopamine D2 receptor in the brain. This compound is a derivative of benzamide and is known for its high affinity and selectivity for the D2 receptor.

Mechanism of Action

[125I]IBZM binds selectively to the D2 receptor in the brain. The binding of [125I]IBZM to the D2 receptor can be displaced by drugs and other compounds that bind to the same site on the receptor. The binding of [125I]IBZM to the D2 receptor can be quantified using autoradiography or positron emission tomography (PET) imaging.
Biochemical and Physiological Effects:
[125I]IBZM has no direct biochemical or physiological effects on the body. However, its binding to the D2 receptor can have downstream effects on dopamine neurotransmission and other signaling pathways in the brain.

Advantages and Limitations for Lab Experiments

[125I]IBZM is a highly selective radioligand for the D2 receptor, which makes it a valuable tool for studying the receptor in vitro and in vivo. Its high affinity for the receptor allows for the detection of low levels of receptor expression. However, the use of radioactive isotopes such as iodine-125 requires special handling and disposal procedures to minimize radiation exposure.

Future Directions

Future research using [125I]IBZM may focus on the development of new drugs and compounds that target the D2 receptor for the treatment of neurological and psychiatric disorders. Other areas of research may include the study of the D2 receptor in animal models of disease and the development of new imaging techniques for the detection of the receptor in vivo. Additionally, the use of non-radioactive isotopes such as carbon-13 and fluorine-19 may provide alternative labeling methods for studying the D2 receptor.

Scientific Research Applications

[125I]IBZM is used in scientific research to study the dopamine D2 receptor in the brain. The D2 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. Dysfunction of the D2 receptor has been implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. [125I]IBZM is used as a radioligand to study the binding of drugs and other compounds to the D2 receptor in vivo and in vitro.

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-13-6-8-16(9-7-13)21-11-10-19-17(20)14-4-3-5-15(18)12-14/h3-9,12H,2,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMNDWJNKCQILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.